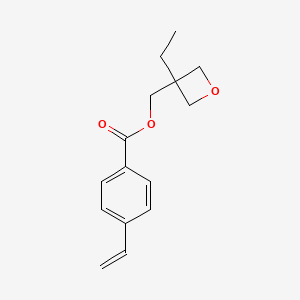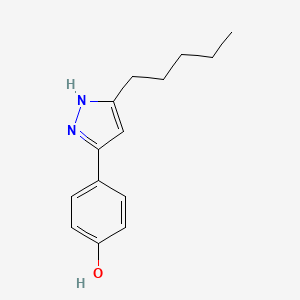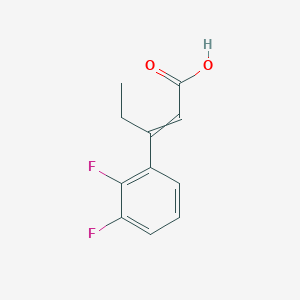
3-(2,3-Difluorophenyl)pent-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-Difluorophenyl)pent-2-enoic acid is an organic compound with the molecular formula C11H10F2O2 and a molecular weight of 212.19 g/mol This compound features a pent-2-enoic acid backbone with a 2,3-difluorophenyl substituent, making it a unique member of the pentenoic acid family
Preparation Methods
The synthesis of 3-(2,3-Difluorophenyl)pent-2-enoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs a palladium catalyst and boron reagents under mild conditions. The specific reaction conditions and reagents used can vary, but the general approach involves coupling a 2,3-difluorophenyl boronic acid with a pent-2-enoic acid derivative.
Chemical Reactions Analysis
3-(2,3-Difluorophenyl)pent-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the pent-2-enoic acid moiety to a single bond, forming saturated derivatives.
Scientific Research Applications
3-(2,3-Difluorophenyl)pent-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,3-Difluorophenyl)pent-2-enoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
3-(2,3-Difluorophenyl)pent-2-enoic acid can be compared with other pentenoic acid derivatives and fluorinated aromatic compounds. Similar compounds include:
2-Pentenoic acid: Lacks the fluorine substituents, resulting in different chemical properties and reactivity.
3-Pentenoic acid: Similar backbone but without the difluorophenyl group.
2,3-Difluorophenylacetic acid: Shares the difluorophenyl group but has a different acid moiety
Properties
CAS No. |
923266-23-3 |
|---|---|
Molecular Formula |
C11H10F2O2 |
Molecular Weight |
212.19 g/mol |
IUPAC Name |
3-(2,3-difluorophenyl)pent-2-enoic acid |
InChI |
InChI=1S/C11H10F2O2/c1-2-7(6-10(14)15)8-4-3-5-9(12)11(8)13/h3-6H,2H2,1H3,(H,14,15) |
InChI Key |
GBFJXVTXPXAFCE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC(=O)O)C1=C(C(=CC=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5R)-](/img/structure/B14202950.png)
![4-Chloro-1-[4-(2-hydroxypropan-2-yl)phenyl]butan-1-one](/img/structure/B14202958.png)
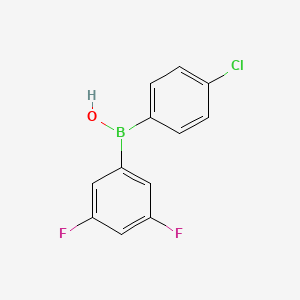
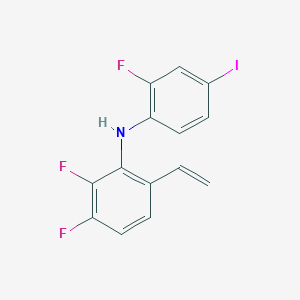
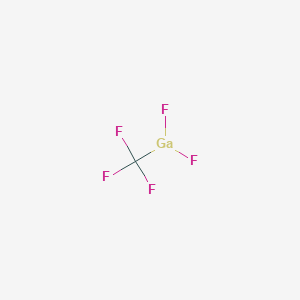
![3-{Methyl[6-(methylamino)hexyl]amino}propan-1-OL](/img/structure/B14202989.png)
![Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate](/img/structure/B14202997.png)
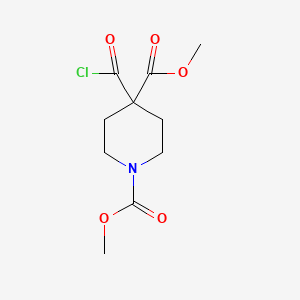
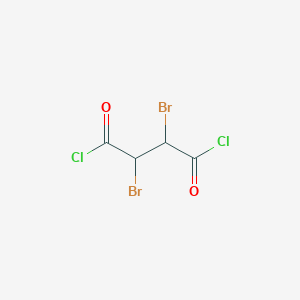

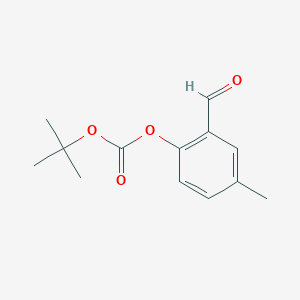
![3,9-Dimethyl-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B14203019.png)
